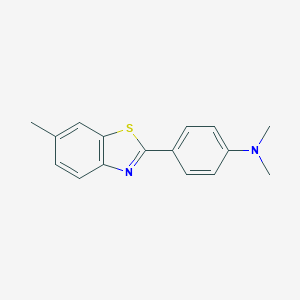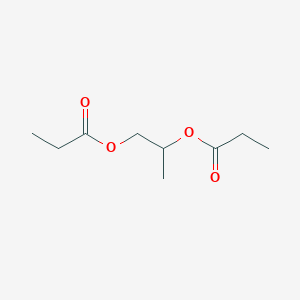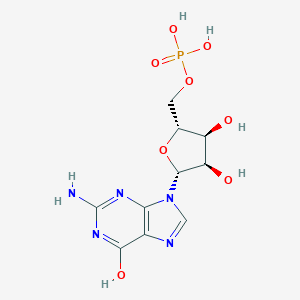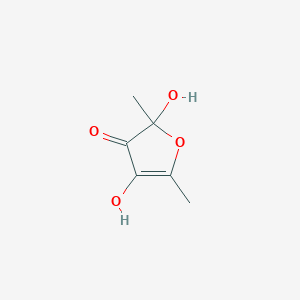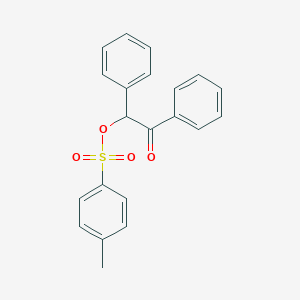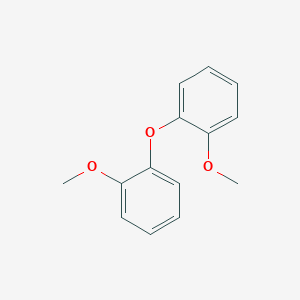
Benzene, 1,1'-oxybis[2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1'-oxybis[2-methoxy-'] is a chemical compound that is commonly used in scientific research applications. It is also known as 1,1'-oxybis[2-methoxybenzene] or 2,2'-dihydroxy-1,1'-dimethoxybiphenyl. This compound is synthesized through a specific method and has various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of benzene, 1,1'-oxybis[2-methoxy-'] is not fully understood. However, it is known to interact with specific proteins and enzymes in cells, leading to various biochemical and physiological effects. It can also undergo chemical reactions with other compounds, leading to the formation of new products.
Biochemische Und Physiologische Effekte
Benzene, 1,1'-oxybis[2-methoxy-'] has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It can also inhibit the activity of specific enzymes, leading to changes in cellular metabolism. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1,1'-oxybis[2-methoxy-'] has several advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents used in organic synthesis and biochemical studies. However, it has limited solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of benzene, 1,1'-oxybis[2-methoxy-']. One direction is to further investigate its mechanism of action and its interactions with specific proteins and enzymes. This could lead to the development of new drugs and therapies that target specific cellular pathways. Another direction is to explore its potential as a fluorescent probe in biochemical studies. This could lead to the development of new tools for studying cellular processes and disease mechanisms. Finally, there is a need to explore its potential as a model compound for studying the chemical and physical properties of biphenyl derivatives. This could lead to the development of new materials with novel properties and applications.
Conclusion:
Benzene, 1,1'-oxybis[2-methoxy-'] is a versatile compound that has various scientific research applications. Its synthesis method is well-established, and it has several advantages and limitations for lab experiments. Its mechanism of action and biochemical and physiological effects are still being studied, and there are several future directions for its research. Overall, benzene, 1,1'-oxybis[2-methoxy-'] is a valuable tool for scientists and researchers in various fields.
Synthesemethoden
Benzene, 1,1'-oxybis[2-methoxy-'] is synthesized through a reaction between 2-methoxyphenol and 2,2'-dihydroxybiphenyl in the presence of a catalyst. The reaction takes place under specific temperature and pressure conditions and results in the formation of the desired compound. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1'-oxybis[2-methoxy-'] is widely used in scientific research applications. It is commonly used as a reagent in organic synthesis, as it can undergo various chemical reactions to form new compounds. It is also used as a fluorescent probe in biochemical studies, as it can bind to specific proteins and enzymes. Additionally, it is used as a model compound for studying the chemical and physical properties of biphenyl derivatives.
Eigenschaften
CAS-Nummer |
1655-70-5 |
|---|---|
Produktname |
Benzene, 1,1'-oxybis[2-methoxy- |
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-methoxy-2-(2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |
InChI-Schlüssel |
AGZRBJLATOQBCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2OC |
Kanonische SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2OC |
Siedepunkt |
330.5 °C |
melting_point |
79.5 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



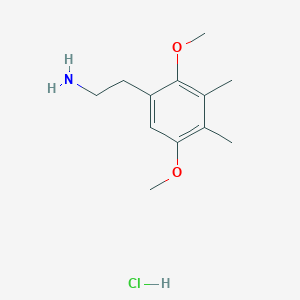
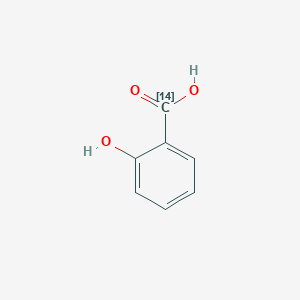
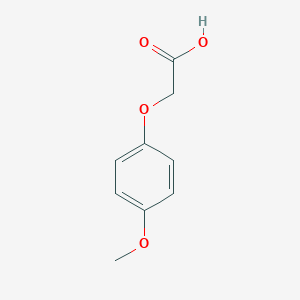
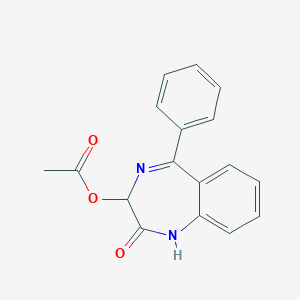
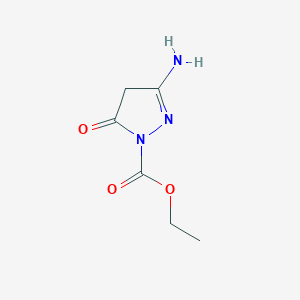
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
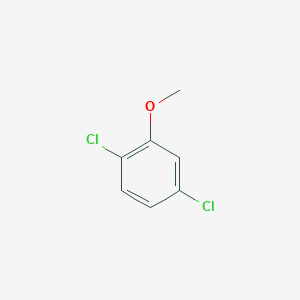
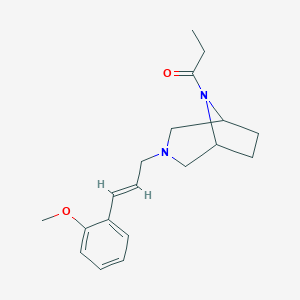
![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
